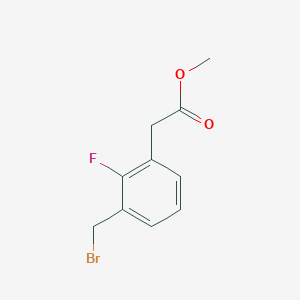

Methyl 3-(bromomethyl)-2-fluorophenylacetate

Description

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-[3-(bromomethyl)-2-fluorophenyl]acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6H2,1H3 |

InChI Key |

ALTQCOQRHCVYCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-fluorophenylacetate typically involves the bromomethylation of a fluorophenylacetate precursor. One common method includes the reaction of 3-(bromomethyl)-2-fluorobenzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution under mild conditions. A key example is fluorination using silver fluoride (AgF) and triethylamine trihydrofluoride (Et₃N·3HF) in acetonitrile (MeCN), yielding fluorinated derivatives. This reaction proceeds via an SN2 mechanism, facilitated by the leaving group ability of bromide:

Reaction Parameters and Yields

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | AgF, Et₃N·3HF | MeCN, 16 h, room temperature | 76–94 |

This method is scalable and compatible with diverse aryl substituents, including methoxy and naphthyl groups .

Photochemical Reactions

Under blue LED irradiation (470 nm), the compound participates in metal-free carbene insertion reactions. For example, it reacts with diazoalkanes to form N–H functionalization products, such as carbazole derivatives. The bromomethyl group acts as a carbene precursor, enabling C–N bond formation:

Key Observations

-

Reactions require dichloromethane (DCM) as a solvent and syringe-pump-controlled reagent addition .

-

Halogen substituents (F, Cl, Br) on the phenyl ring are tolerated, enabling further functionalization .

Thermal Decomposition

At elevated temperatures (>100°C), the compound decomposes to release hazardous gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF), alongside carbon oxides (CO, CO₂) .

Decomposition Products

| Condition | Major Products |

|---|---|

| Excess heat | CO, CO₂, HBr, HF |

Ester Hydrolysis

While direct data on ester hydrolysis is limited, analogous phenylacetates undergo base-catalyzed saponification to form carboxylic acids. For example:

Comparative Reactivity

The bromomethyl group exhibits higher electrophilicity compared to chloromethyl analogs, enabling faster substitution kinetics. The fluorine atom at the 2-position exerts an electron-withdrawing effect, further activating the bromomethyl site for nucleophilic attack .

Scientific Research Applications

Methyl 3-(bromomethyl)-2-fluorophenylacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-fluorophenylacetate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The fluorine substituent can influence the electronic properties of the aromatic ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key parameters of Methyl 3-(bromomethyl)-2-fluorophenylacetate with analogous compounds:

Key Research Findings

- Synthetic Efficiency : Methyl 3-bromo-2-fluorophenylacetate () achieves a purity of 96% under optimized conditions, highlighting its reliability in large-scale synthesis .

- Biological Activity: Fluorinated analogs exhibit enhanced bioavailability compared to non-fluorinated derivatives, as seen in methyl 2-fluorophenylacetate () .

- Thermodynamic Stability : Bromomethyl-substituted compounds generally require low-temperature storage (-20°C) to prevent decomposition, whereas aryl bromides (e.g., Methyl 2-(3-bromophenyl)acetate) are more stable at room temperature .

Biological Activity

Methyl 3-(bromomethyl)-2-fluorophenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

This compound can be represented by the following structural formula:

The presence of bromine and fluorine atoms in its structure suggests potential reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of biological activity. These include:

- Inhibition of Enzymatic Activity : Some studies have shown that halogenated phenylacetates can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pain perception and neuroprotective mechanisms .

- Antimicrobial Properties : Compounds in this category have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Therapeutic Applications

The biological activities associated with this compound suggest potential applications in:

- Pain Management : Its binding affinity to cannabinoid receptors indicates possible use as an analgesic agent .

- Neuroprotection : The compound may protect against neurodegenerative processes, particularly those involving amyloid-beta proteins linked to Alzheimer's disease .

- Antiviral Activity : Similar compounds have shown effectiveness against influenza viruses, indicating potential for antiviral applications .

Case Studies

- Analgesic Properties : A study highlighted the analgesic effects of structurally related compounds that bind to CB1 and CB2 receptors. This suggests that this compound could have similar effects, warranting further investigation into its pain-relieving properties .

- Neuroprotective Effects : Research has indicated that certain derivatives can inhibit inflammation caused by amyloid proteins, which is crucial for developing treatments for Alzheimer's disease. The potential neuroprotective effects of this compound align with these findings .

- Antimicrobial Activity : A comparative analysis showed that halogenated phenylacetates possess significant antimicrobial properties. This compound's structural characteristics may contribute to similar activity profiles against various bacterial strains .

Data Table

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 3-(bromomethyl)-2-fluorophenylacetate, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves two key steps: fluorination of the phenyl ring followed by bromomethylation.

- Fluorination : Electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is common. highlights the importance of regioselectivity in fluorophenylacetate derivatives, where meta-fluorination (as in 3-fluorophenylacetate) requires careful control of directing groups.

- Bromomethylation : Radical bromination using N-bromosuccinimide (NBS) or photochemical bromination with HBr/peroxide can introduce the bromomethyl group. For example, notes analogous bromination of methyl 3-bromophenylacetate, suggesting that inert atmospheres (N₂/Ar) and low temperatures (0–5°C) minimize side reactions like over-bromination.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., AIBN for radical initiation) improves yields. GC or HPLC monitoring ( ) ensures reaction progress .

Advanced: How can conflicting data on bromomethylation regioselectivity in fluorinated phenylacetates be resolved?

Methodological Answer:

Discrepancies often arise from competing electronic (directing effects) and steric factors.

- Mechanistic Studies : Use DFT calculations to predict bromination sites based on electron density maps. Compare with experimental results from X-ray crystallography (if crystals are obtainable) or NOESY NMR to confirm substituent positions.

- Isotopic Labeling : Introduce deuterium at potential bromination sites (e.g., methyl groups) and track via mass spectrometry. describes deuterated bromophenol analogs, illustrating this approach.

- Controlled Trials : Systematically vary reaction conditions (e.g., Lewis acids like FeCl₃ vs. ZnBr₂) to assess their impact on selectivity. ’s bromophenylacetone synthesis shows temperature-sensitive outcomes, suggesting similar trials for fluorinated analogs .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorinated and brominated positions. ¹⁹F NMR (at ~-120 ppm for aryl-F) confirms fluorination. ’s fluorophenylacetate derivatives validate this approach.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and isotopic patterns (e.g., Br’s 1:1 doublet). ’s methyl bromophenylacetate analysis underscores the need for EI-MS or ESI-MS with collision-induced dissociation.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. emphasizes using certified reference materials for calibration .

Advanced: What side reactions dominate during bromomethylation, and how can they be suppressed?

Methodological Answer:

- Over-Bromination : Competing di-bromination occurs if stoichiometry or reaction time is excessive. Use substoichiometric NBS (1.05 equiv.) and monitor via TLC. ’s dibromo-propionate synthesis warns against prolonged reaction times.

- Ester Hydrolysis : The acetyloxy group may hydrolyze under acidic/basic conditions. Employ buffered bromination (pH 6–7) or protect the ester with tert-butyl groups temporarily. ’s acetoxy-protected analogs demonstrate this strategy.

- Radical Recombination : AIBN-initiated reactions may yield dimeric byproducts. Lower initiator concentrations (0.1–0.5 mol%) and degassed solvents mitigate this .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar) to prevent light-induced decomposition and moisture ingress. ’s bromophenylacetone derivatives specify 0–6°C storage for similar brominated esters.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. ’s impurity reference standards guide degradation product identification.

- Handling : Use Schlenk lines for air-sensitive steps. ’s safety protocols recommend PPE (nitrile gloves, goggles) and fume hoods due to bromine’s volatility .

Advanced: What computational tools aid in predicting the reactivity of bromomethyl-fluorophenylacetate derivatives?

Methodological Answer:

- Molecular Modeling : Software like Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to predict bromination/fluorination sites. Compare with crystallographic data (’s fluorophenylacetone InChI key).

- Docking Studies : For biological applications, AutoDock Vina models interactions with enzymes (e.g., esterases). ’s methyl 2-phenylacetoacetate analogs suggest using QSAR for toxicity predictions.

- Kinetic Simulations : MATLAB or COPASI models reaction networks to optimize time-dependent reagent addition. ’s bromophenylboronic acid reactions exemplify time-sensitive coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.